molecular formula C74H106N20O13S B15141444 [D-Pro2,D-Trp7,9] Substance P

[D-Pro2,D-Trp7,9] Substance P

Cat. No.: B15141444
M. Wt: 1515.8 g/mol
InChI Key: ARZXOJGZBACSSO-RWOMGTBUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Pro2,D-Trp7,9] Substance P involves the incorporation of D-proline and D-tryptophan at specific positions in the peptide chain. The process typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of coupling reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The purification of the final product is achieved through high-performance liquid chromatography (HPLC), ensuring the removal of impurities and achieving the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

[D-Pro2,D-Trp7,9] Substance P undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities. For example, oxidation of tryptophan residues can lead to the formation of kynurenine derivatives, which may have different pharmacological properties .

Scientific Research Applications

[D-Pro2,D-Trp7,9] Substance P has a wide range of scientific research applications:

Mechanism of Action

[D-Pro2,D-Trp7,9] Substance P exerts its effects by antagonizing the neurokinin-1 receptor (NK1R), which is the primary receptor for Substance P . By binding to NK1R, it inhibits the binding of endogenous Substance P, thereby blocking its physiological effects. This mechanism is particularly relevant in the context of pain and inflammation, where Substance P plays a key role in transmitting pain signals and promoting inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

    Aprepitant: A small molecular NK1R antagonist with potent antiemetic and anticancer properties.

    [D-Arg1,D-Phe5,D-Trp7,9,Leu11] Substance P: Another synthetic analogue with similar antagonistic properties but different amino acid substitutions.

Uniqueness

[D-Pro2,D-Trp7,9] Substance P is unique due to its specific amino acid substitutions, which confer distinct pharmacological properties. Its ability to act as a weak agonist and a potent antagonist makes it a valuable tool in research and potential therapeutic applications.

Properties

Molecular Formula

C74H106N20O13S

Molecular Weight

1515.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2R)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

InChI

InChI=1S/C74H106N20O13S/c1-42(2)36-55(66(100)85-51(63(79)97)30-35-108-3)89-68(102)58(39-45-41-84-50-22-10-8-19-47(45)50)92-67(101)56(37-43-16-5-4-6-17-43)90-69(103)57(38-44-40-83-49-21-9-7-18-46(44)49)91-65(99)52(26-28-61(77)95)86-64(98)53(27-29-62(78)96)87-70(104)60-25-15-34-94(60)73(107)54(23-11-12-31-75)88-71(105)59-24-14-33-93(59)72(106)48(76)20-13-32-82-74(80)81/h4-10,16-19,21-22,40-42,48,51-60,83-84H,11-15,20,23-39,75-76H2,1-3H3,(H2,77,95)(H2,78,96)(H2,79,97)(H,85,100)(H,86,98)(H,87,104)(H,88,105)(H,89,102)(H,90,103)(H,91,99)(H,92,101)(H4,80,81,82)/t48-,51-,52-,53-,54-,55-,56-,57+,58+,59+,60-/m0/s1

InChI Key

ARZXOJGZBACSSO-RWOMGTBUSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCCCN)NC(=O)[C@H]7CCCN7C(=O)[C@H](CCCN=C(N)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N

Origin of Product

United States

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